molecular formula C23H19ClN4OS3 B2978868 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1331110-97-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2978868
CAS No.: 1331110-97-4
M. Wt: 499.06
InChI Key: SNCZXRHSCGSMLK-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]thiazole ring and a tetrahydrothieno[2,3-c]pyridine ring .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The compound has a high yield of 96% and a melting point of >350°C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and condensation reactions . The intermediate compounds are treated with specific reagents to yield the final derivatives .


Physical and Chemical Properties Analysis

The compound has a high yield of 96% and a melting point of >350°C . The IR, 1H, 13C NMR and mass spectral data provide information about the compound’s physical and chemical properties .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthesis of Heterocyclic Derivatives : The synthesis of new heterocyclic compounds, including tetrahydropyrimidine-2-thione and their derivatives, such as thiazolo[3,2-a]pyrimidines and benzothiazepines, has been reported. These compounds are synthesized for potential applications in medicinal chemistry due to their structural diversity and potential biological activities (Fadda et al., 2013).

  • Antibacterial and Antipsychotic Potential : Heterocyclic carboxamides have been synthesized and evaluated for their antibacterial and antipsychotic properties. These studies indicate the potential for compounds with similar structures to be used in developing new therapeutic agents (Norman et al., 1996).

  • Antimicrobial Activity : The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests that structurally related compounds could exhibit significant antimicrobial properties (Palkar et al., 2017).

  • Chemical Synthesis and Reactivity : The chemistry of thieno[2,3-c]pyridines involves complex reactions that lead to various heterocyclic compounds with potential applications in drug development and material science. Studies on the synthesis of thieno[2,3-b]pyridine derivatives highlight the versatility of these compounds in chemical synthesis (Vasilin et al., 2015).

  • Electrochemical Synthesis Methods : Research into the TEMPO-catalyzed electrochemical C–H thiolation demonstrates a novel method for synthesizing benzothiazoles and thiazolopyridines, indicating the potential for efficient and environmentally friendly synthetic routes for similar compounds (Qian et al., 2017).

Future Directions

Future research could focus on further synthetic developments, studying the mechanism of resistance of anti-TB drugs, and conducting structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS3.ClH/c1-27-11-10-13-18(12-27)31-22(19(13)21-24-14-6-2-4-8-16(14)29-21)26-20(28)23-25-15-7-3-5-9-17(15)30-23;/h2-9H,10-12H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCZXRHSCGSMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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